molecular formula C13H14Br2N2O3S B13953225 3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid

3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid

Cat. No.: B13953225
M. Wt: 438.14 g/mol
InChI Key: XVUZENOKRNZPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid: is an organic compound characterized by the presence of bromine atoms at the 3 and 5 positions of the benzoic acid ring, along with a complex substituent at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the carbamothioyl group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbamothioyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under specific conditions.

    Substitution: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated derivatives.

    Substitution: Amino or thiol-substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it may be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced polymers and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the carbamothioyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include covalent modification of active sites or allosteric regulation of protein function.

Comparison with Similar Compounds

  • 3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamoyl]amino}benzoic acid
  • 3,5-Dichloro-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid
  • 3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid ethyl ester

Uniqueness: The presence of the carbamothioyl group in this compound distinguishes it from other similar compounds, providing unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H14Br2N2O3S

Molecular Weight

438.14 g/mol

IUPAC Name

3,5-dibromo-2-(2,2-dimethylpropanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C13H14Br2N2O3S/c1-13(2,3)11(20)17-12(21)16-9-7(10(18)19)4-6(14)5-8(9)15/h4-5H,1-3H3,(H,18,19)(H2,16,17,20,21)

InChI Key

XVUZENOKRNZPFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=C(C=C(C=C1Br)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.